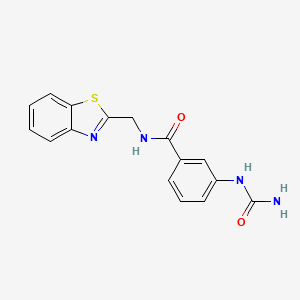
N-(1,3-benzothiazol-2-ylmethyl)-3-(carbamoylamino)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzothiazol-2-ylmethyl)-3-(carbamoylamino)benzamide, also known as BZML, is a compound that has gained significant attention in the scientific community due to its potential in various research applications.
Mécanisme D'action
N-(1,3-benzothiazol-2-ylmethyl)-3-(carbamoylamino)benzamide exerts its biological effects through the inhibition of tubulin polymerization, which is essential for cell division and growth. N-(1,3-benzothiazol-2-ylmethyl)-3-(carbamoylamino)benzamide binds to the colchicine-binding site of tubulin, leading to the disruption of microtubule formation and cell cycle arrest. This mechanism of action makes N-(1,3-benzothiazol-2-ylmethyl)-3-(carbamoylamino)benzamide a potential candidate for cancer therapy.
Biochemical and Physiological Effects:
N-(1,3-benzothiazol-2-ylmethyl)-3-(carbamoylamino)benzamide has been shown to induce apoptosis, a programmed cell death mechanism, in cancer cells. It also inhibits the migration and invasion of cancer cells, which are essential for metastasis. N-(1,3-benzothiazol-2-ylmethyl)-3-(carbamoylamino)benzamide has been shown to protect neurons from oxidative stress-induced damage by reducing reactive oxygen species levels and increasing antioxidant enzyme activity. N-(1,3-benzothiazol-2-ylmethyl)-3-(carbamoylamino)benzamide has also been shown to inhibit bacterial growth by disrupting cell wall synthesis and membrane integrity.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1,3-benzothiazol-2-ylmethyl)-3-(carbamoylamino)benzamide has several advantages for lab experiments such as its ease of synthesis, stability, and low toxicity. However, its solubility in aqueous solutions is limited, which can affect its efficacy in certain assays. N-(1,3-benzothiazol-2-ylmethyl)-3-(carbamoylamino)benzamide also requires further optimization and testing in vivo to determine its potential as a therapeutic agent.
Orientations Futures
For N-(1,3-benzothiazol-2-ylmethyl)-3-(carbamoylamino)benzamide research include optimization of synthesis methods, evaluation of its efficacy in animal models, and development of analogs with improved solubility and potency. N-(1,3-benzothiazol-2-ylmethyl)-3-(carbamoylamino)benzamide has the potential to be a valuable tool in cancer therapy, neuroprotection, and antimicrobial activity research.
Méthodes De Synthèse
N-(1,3-benzothiazol-2-ylmethyl)-3-(carbamoylamino)benzamide can be synthesized through a multi-step process involving the reaction of 2-aminobenzothiazole with N-(tert-butoxycarbonyl)-3-aminobenzamide followed by deprotection and coupling reactions. The final product is obtained through purification and characterization methods such as column chromatography and NMR spectroscopy.
Applications De Recherche Scientifique
N-(1,3-benzothiazol-2-ylmethyl)-3-(carbamoylamino)benzamide has shown potential in various research applications such as cancer therapy, neuroprotection, and antimicrobial activity. Studies have shown that N-(1,3-benzothiazol-2-ylmethyl)-3-(carbamoylamino)benzamide exhibits cytotoxicity against different cancer cell lines such as breast cancer, prostate cancer, and lung cancer. N-(1,3-benzothiazol-2-ylmethyl)-3-(carbamoylamino)benzamide has also been shown to have neuroprotective effects against oxidative stress-induced neuronal damage and to possess antimicrobial activity against various bacterial strains.
Propriétés
IUPAC Name |
N-(1,3-benzothiazol-2-ylmethyl)-3-(carbamoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c17-16(22)19-11-5-3-4-10(8-11)15(21)18-9-14-20-12-6-1-2-7-13(12)23-14/h1-8H,9H2,(H,18,21)(H3,17,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FABLHBXWRGHILG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CNC(=O)C3=CC(=CC=C3)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

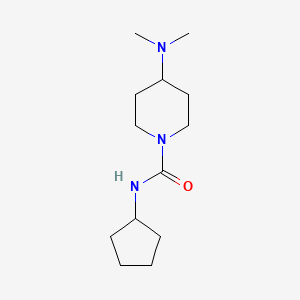
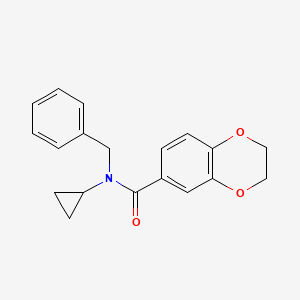
![(2,5-Difluorophenyl)-[4-(4-methylpiperazin-1-yl)sulfonylpiperazin-1-yl]methanone](/img/structure/B7497724.png)
![4-[(1H-Benzotriazol-1-yl)methyl]benzonitrile](/img/structure/B7497743.png)
![(6-Methoxypyridin-3-yl)-[4-(4-methyl-1,3-thiazol-2-yl)piperazin-1-yl]methanone](/img/structure/B7497749.png)
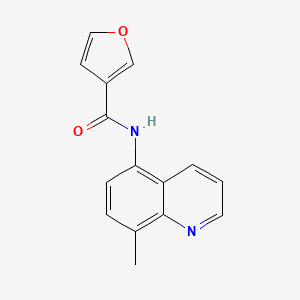
![N-benzyl-N,3-dimethyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide](/img/structure/B7497780.png)


![N-[2-(azepan-1-yl)-2-oxoethyl]-N,3,4-trimethylbenzenesulfonamide](/img/structure/B7497805.png)
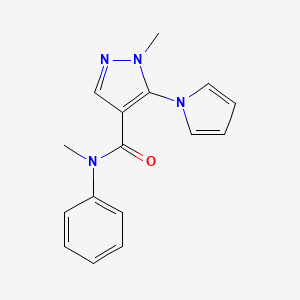
![N-[alpha-(p-Tolyl)benzyl]acetamide](/img/structure/B7497816.png)

![N-[(3-methylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B7497828.png)